molecular formula C20H18N4O4S B14932624 N-(1,3-benzothiazol-2-yl)-2-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide

N-(1,3-benzothiazol-2-yl)-2-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide

Cat. No.: B14932624
M. Wt: 410.4 g/mol
InChI Key: CDSZMGYFENHOIS-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}acetamide typically involves the reaction of 2-aminobenzothiazole with an appropriate acylating agent. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-2-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}acetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-N’-(4-methoxyphenyl)thiourea
  • N-(1,3-benzothiazol-2-yl)-4-methyl-3-nitrobenzamide

Uniqueness

Compared to similar compounds, N-(1,3-benzothiazol-2-yl)-2-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}acetamide exhibits unique properties due to the presence of the imidazolidin-4-yl group. This group enhances its binding affinity to certain enzymes, making it a more potent inhibitor .

Properties

Molecular Formula

C20H18N4O4S

Molecular Weight

410.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetamide

InChI

InChI=1S/C20H18N4O4S/c1-28-13-8-6-12(7-9-13)11-24-18(26)15(22-20(24)27)10-17(25)23-19-21-14-4-2-3-5-16(14)29-19/h2-9,15H,10-11H2,1H3,(H,22,27)(H,21,23,25)

InChI Key

CDSZMGYFENHOIS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C(NC2=O)CC(=O)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

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